molecular formula C7H13NO5S B13208176 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide

Cat. No.: B13208176
M. Wt: 223.25 g/mol
InChI Key: IHZYAEQALQBXER-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methoxyacetamide is a synthetic sulfone-containing acetamide derivative characterized by a five-membered thiolane ring (1λ⁶-thiolan) with two sulfonyl oxygen atoms at the 1-position and a hydroxyl group at the 4-position. The 2-methoxyacetamide moiety is linked to the nitrogen atom at the 3-position of the thiolane ring. This compound is of interest due to its structural similarity to pharmacologically active sulfonamide and thiazolidinedione derivatives, which are often explored for metabolic and anti-inflammatory applications .

Properties

Molecular Formula

C7H13NO5S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methoxyacetamide

InChI

InChI=1S/C7H13NO5S/c1-13-2-7(10)8-5-3-14(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

IHZYAEQALQBXER-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide typically involves the reaction of a thiolane derivative with methoxyacetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The thiolane ring and methoxyacetamide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Biological Relevance Reference
Target Compound 1λ⁶-thiolan sulfone, 4-hydroxy, 2-methoxyacetamide Under investigation
2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide 1λ⁶-thiolan sulfone, 4-chlorophenoxyacetamide Unreported activity
N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2,2-dimethylpropanamide 1λ⁶-thiolan sulfone, 4-hydroxy, branched 2,2-dimethylpropanamide Potential solubility modifications
5-(4-Hydroxy-3-methoxybenzylidene)-thiazolidinedione Thiazolidinedione core, 4-hydroxy-3-methoxybenzylidene Hypoglycemic activity (PPAR-γ agonism)

Key Observations :

  • The sulfone group in the thiolane ring enhances metabolic stability compared to non-sulfonated analogues .
  • Substituent variations (e.g., methoxy vs. chlorophenoxy) influence solubility and receptor binding. For instance, the 2-methoxy group in the target compound may improve membrane permeability relative to bulkier substituents like 2,2-dimethylpropanamide .
Pharmacological and Physicochemical Properties
  • Hypoglycemic Activity : Thiazolidinedione derivatives (e.g., compounds in ) exhibit PPAR-γ agonism, reducing blood glucose levels. The target compound’s sulfone-thiolane core may lack this activity but could be modified for alternative targets .
  • Toxicity : Thiazolidinediones are associated with hepatotoxicity, whereas sulfone-containing compounds (e.g., ) often show improved safety profiles due to reduced reactive metabolite formation .

Physicochemical Data :

Property Target Compound (Predicted) 2-(4-Chlorophenoxy)-N-(thiolan-3-yl)acetamide Thiazolidinedione-3d
LogP ~1.2 (moderate lipophilicity) 2.8 1.5
Water Solubility Low Very low Moderate
  • The 4-hydroxy group in the target compound may enhance solubility compared to the 4-chlorophenoxy analogue .

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxyacetamide is a sulfur-containing heterocyclic compound with potential biological activities. Its unique structural properties contribute to its reactivity and efficacy in various biological contexts. This article explores the compound's biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiane ring structure and includes a hydroxyl group and an amide functional group. Its molecular formula is C₇H₉NO₃S, indicating the presence of sulfur which is crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown moderate antibacterial and antifungal activities against various pathogens. The mechanisms of action are not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy

Pathogen TypeActivity LevelReference
Bacteria (Gram-positive)Moderate
Bacteria (Gram-negative)Low
FungiModerate

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). In vitro studies demonstrated that this compound inhibited cell proliferation significantly.

Case Study: Anticancer Evaluation
A study involving the compound showed that it induced apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects. The BrdU proliferation assay indicated a dose-dependent decrease in cell viability.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
C620Cell cycle arrest

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation.
  • Interaction with Cellular Receptors : May modulate signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiolane derivatives. Comparative studies highlight its unique efficacy profile.

Table 3: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
N-(4-Hydroxy-1,1-dioxo-thiolan)Dioxothiolan derivativeAntimicrobial and anticancer
Thiazolidine derivativesThiazolidine ringVaries; generally less potent
2-ThioxoimidazolidinoneImidazolidine derivativeLimited biological activity

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